molecular formula C16H17N B3345693 9-Ethyl-10-methyl-9,10-dihydroacridine CAS No. 109000-86-4

9-Ethyl-10-methyl-9,10-dihydroacridine

Cat. No.: B3345693
CAS No.: 109000-86-4
M. Wt: 223.31 g/mol
InChI Key: XNJUYIQHJCSSRM-UHFFFAOYSA-N
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Description

9-Ethyl-10-methyl-9,10-dihydroacridine (: 109000-86-4) is a substituted dihydroacridine derivative of interest in organic and medicinal chemistry research. Its molecular formula is C 16 H 17 N, with an average molecular weight of 223.31 g/mol . The compound is part of a class of molecules characterized by a partially reduced acridine core, where the nitrogen atom at position 9 and carbon atom at position 10 are functionalized with ethyl and methyl substituents, respectively . This specific substitution pattern can influence the compound's electronic properties, steric profile, and reactivity compared to the parent acridine or other analogs like 9-methyl-9,10-dihydroacridine . While specific applications for this exact compound are not fully detailed in the literature, dihydroacridine scaffolds are widely investigated for their potential in various fields. Research on analogous structures suggests potential utility as a building block for synthesizing more complex nitrogen-containing heterocycles, in the development of organic materials, or as a core structure in pharmacological studies . The presence of two alkyl groups on the heteroatom makes it a valuable intermediate for studying steric and electronic effects in catalysis or photophysical processes. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. As a best practice, this air-sensitive compound should be stored in a cool, dark place, preferably under an inert atmosphere, to maintain its stability and purity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-ethyl-10-methyl-9H-acridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-3-12-13-8-4-6-10-15(13)17(2)16-11-7-5-9-14(12)16/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJUYIQHJCSSRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2=CC=CC=C2N(C3=CC=CC=C13)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20762870
Record name 9-Ethyl-10-methyl-9,10-dihydroacridine
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URL https://comptox.epa.gov/dashboard/DTXSID20762870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109000-86-4
Record name 9-Ethyl-10-methyl-9,10-dihydroacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20762870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Kinetics of 9 Ethyl 10 Methyl 9,10 Dihydroacridine and Analogues

Hydride Transfer Processes

The primary reactivity of 9-Ethyl-10-methyl-9,10-dihydroacridine and other 9-substituted-10-methyl-9,10-dihydroacridines (AcrHR) involves the transfer of a hydride ion (H⁻). This process is not always a single-step event and can proceed through multiple, discrete mechanistic pathways. The nature of the hydride acceptor and the reaction conditions significantly influence the operative mechanism.

Table 1: Activation Parameters for the Hydride Transfer from 9-Substituted 10-Methyl-9,10-dihydroacridines (AcrHR) to DDQ in Chloroform at 298 K. acs.org
Substituent (R)ΔH‡obs (kJ mol⁻¹)ΔS‡obs (J K⁻¹ mol⁻¹)
H-32-177
Me-4-128
Et1-120

Role of Oxygen in Hydride Transfer ReactionsMolecular oxygen (O₂) can play multiple, contrasting roles in reactions involving dihydroacridines. In some cases, it acts as an inhibitor. For example, the oxidation of 10-methyl-9,10-dihydroacridine by hydrogen chromate (B82759) is a chain reaction that is strongly inhibited by the presence of oxygen.acs.orgiastate.edu

Conversely, oxygen can be a key reactant in catalyzed oxidation reactions. The dehydrogenation of 9-alkyl-10-methyl-9,10-dihydroacridines (AcrHR) by O₂ can be efficiently catalyzed by cobalt porphyrins in the presence of acid. nih.gov For derivatives like this compound, this catalytic reaction yields the 9-alkyl-10-methylacridinium ion (AcrR⁺) and hydrogen peroxide (H₂O₂). nih.gov In a related process, manganese porphyrins can photocatalyze the oxygenation of 10-methyl-9,10-dihydroacridine by O₂ to produce 10-methyl-(9,10H)-acridone as the sole oxidation product. acs.org The mechanism involves an initial electron transfer from the excited state of the manganese porphyrin to O₂, followed by a rate-determining hydrogen-atom transfer from the dihydroacridine. acs.org

Table 2: Photocatalytic Oxygenation of 10-Methyl-9,10-dihydroacridine by O₂ with Manganese Porphyrins. acs.org
CatalystTurnover Number (at 5h)Quantum Yield (%)Kinetic Isotope Effect (KIE)
(TMP)MnIII(OH)170.1422
(TPFPP)MnIII(CH₃COO)6-6

Electron Transfer and Redox Mechanisms

The foundational step in many reactions of this compound is a one-electron transfer. Dihydroacridines are effective electron donors, a property that can be systematically tuned by the choice of substituents. acs.org The oxidation of 10-methyl-9,10-dihydroacridine by strong inorganic oxidants like Ce(IV) or IrCl₆²⁻ proceeds via a rapid initial electron transfer to produce the dihydroacridine radical cation, AcrH₂•⁺. iastate.edu This radical cation is a key intermediate that subsequently loses a proton in the rate-determining step. iastate.edu

The electrochemical properties of dihydroacridines are central to their use in various applications. For example, 9,9-dimethyl-9,10-dihydroacridine (B1200822) derivatives have been developed as organic photocatalysts for atom transfer radical polymerization (O-ATRP), where they mediate an oxidative quenching cycle. nih.govnewiridium.comresearchgate.net The redox potentials of these compounds can be tuned through structural modifications. nih.gov Similarly, the redox behavior of dihydroacridine derivatives is relevant to their use in organic light-emitting diodes (OLEDs), where they can function as host materials or emitters. nih.govresearchgate.net For instance, the ionization potential of a derivative of pyridazine (B1198779) and 9,9-dimethyl-9,10-dihydroacridine was determined by cyclic voltammetry to be 5.42 eV. nih.gov

Photochemical Reaction Pathways

The interaction of light with 9,10-dihydroacridines and their derivatives initiates a range of photochemical reactions, primarily driven by photoinduced electron transfer and photolytic cleavage events.

9,10-Dihydroacridines, including this compound, are effective electron donors in photoinduced electron transfer (PET) reactions. researchgate.net Upon photoexcitation, these molecules can transfer an electron to a suitable acceptor, initiating a variety of chemical transformations.

AcrH₂ can act as a photocatalyst for various reactions, such as the oxidation of substrates by oxygen. In some systems, photoexcitation of a catalyst in the presence of AcrH₂ and O₂ leads to the formation of an oxidized product of AcrH₂, such as 10-methyl-(9,10H)-acridone (Acr=O). acs.org The mechanism often involves the formation of a triplet excited state, which then participates in the electron transfer process. researchgate.netresearchgate.net The efficiency and outcome of these PET reactions are influenced by the redox potentials of the donor and acceptor, as well as the solvent environment. researchgate.net

Table 2: Key Species in Photoinduced Electron Transfer involving Dihydroacridines

SpeciesRoleDescription
AcrH₂Electron DonorGround state 9,10-dihydroacridine (B10567) derivative.
¹(AcrH₂)Excited Singlet StateInitially formed upon photoexcitation.
³(AcrH₂)Excited Triplet StateFormed via intersystem crossing from the singlet state; often the key species in PET.
AcrH₂•+Radical CationFormed upon one-electron oxidation of AcrH₂.
Acr⁺Acridinium (B8443388) CationThe oxidized, aromatic form of the dihydroacridine.
This table provides a generalized overview of the species involved in the PET reactions of dihydroacridines.

The photochemical reactivity of 9,10-dihydroacridines also includes photolytic cleavage and photo-oxidation. nih.govresearchgate.net For certain 9-substituted derivatives, such as 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine, photoexcitation can lead to the cleavage of the C-O bond. nih.govresearchgate.net The nature of the solvent plays a critical role in this process, with protic solvents favoring heterolytic cleavage to form an acridinium ion and a hydroxide (B78521) ion. nih.govresearchgate.net In aprotic solvents, intersystem crossing to the triplet state is more likely to occur. nih.govresearchgate.net

The photo-oxidation of 9,10-dihydroacridines to the corresponding acridones can be achieved using molecular oxygen and a photocatalyst under visible light irradiation. researchgate.net This process represents an environmentally friendly method for the synthesis of acridones. researchgate.net The mechanism of photo-oxidation can be complex, potentially involving radical intermediates and the formation of hydroperoxides. The study of these mechanisms is crucial for controlling the photostability and photoreactivity of dihydroacridine-based systems. acs.org

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Time-Resolved Spectroscopic Techniques

Time-resolved spectroscopy is essential for observing the transient species and rapid transformations that occur following photoexcitation. These methods provide critical insights into the lifetimes and reaction pathways of excited states and intermediates on timescales ranging from femtoseconds to microseconds.

Femtosecond and nanosecond transient absorption spectroscopy are powerful techniques for tracking the evolution of molecular excited states. In studies of 9,10-dihydroacridine (B10567) derivatives, these methods have been instrumental in understanding the mechanism of photohydride release.

For the closely related analog, 10-methyl-9-phenyl-9,10-dihydroacridine (B12927583) (PhAcrH), photoexcitation leads to the release of a hydride. Time-resolved studies have shown that this process occurs from the triplet excited state via a stepwise electron/hydrogen-atom transfer mechanism. usc.edunih.gov Upon excitation of PhAcrH in an acetonitrile (B52724)/water mixture, the molecule is oxidized to the corresponding 10-methyl-9-phenylacridinium ion (PhAcr+). usc.edunih.gov

Nanosecond transient absorption experiments on PhAcrH, following excitation at 266 nm, reveal a transient species that is assigned to the triplet excited state. usc.edu This assignment is supported by an observed intersystem crossing lifetime of approximately 1.6 nanoseconds. usc.edu This relatively fast intersystem crossing, for a molecule lacking heavy atoms, is thought to occur due to transitions between states with different electronic configurations. usc.edu Femtosecond transient absorption measurements further elucidate the initial steps of this process, capturing the formation of the excited state and its subsequent evolution toward the products. usc.edubgsu.edu In the photocatalytic oxygenation of 10-methyl-9,10-dihydroacridine, femtosecond transient absorption measurements were also key in confirming that the reaction proceeds via photoexcitation of the catalyst. acs.org

Table 1: Transient Species Data for 10-Methyl-9-phenyl-9,10-dihydroacridine (PhAcrH) Analog

Transient Species Technique Key Findings Reference
Triplet Excited State (3PhAcrH*) Nanosecond Transient Absorption Intersystem crossing time (τ) = 1.6 ns. Precursor to hydride release. usc.edu
Acridinium (B8443388) Ion (PhAcr+) UV/vis Absorption Spectroscopy Stable product of photo-oxidation. usc.edu

This interactive table summarizes key data from studies on a close structural analog.

Pulse radiolysis is a technique that uses a high-energy electron beam to generate specific reactive species, such as hydrated electrons and radicals, allowing for the study of their subsequent reactions. nih.govresearchgate.net This method is particularly useful for generating and characterizing radical ions that are proposed as intermediates in redox reactions.

Electrochemical Characterization Methods

Electrochemical methods are fundamental for determining the redox potentials and stability of intermediates involved in electron transfer reactions.

Cyclic voltammetry (CV) is a primary tool for investigating the redox behavior of electroactive species. Studies on various 9-substituted 9,10-dihydroacridines have used CV to determine their oxidation potentials and to probe the mechanisms of their electrochemical oxidation. researchgate.net The electrochemical oxidation of these compounds can lead to either the formation of the corresponding 9-substituted acridine (B1665455) or the cleavage of the bond at the C-9 position, depending on the substituent. researchgate.net

For the 9-phenyl-10-methylacridinium ion (Acr+), the oxidized form of the dihydroacridine analog, CV in anaerobic acetonitrile shows a reduction potential (Ered) of -0.3 V vs SHE. bgsu.edu The oxidation potential of the parent 10-methyl-9,10-dihydroacridine is influenced by the nature of any substituent at the 9-position. researchgate.net Generally, the oxidation potential changes in correlation with the highest occupied molecular orbital (HOMO) energy. researchgate.net This data is crucial for understanding the thermodynamics of electron transfer from the dihydroacridine ring.

Table 2: Redox Potentials of Related Acridine Compounds

Compound/System Method Potential (V vs. SHE) Solvent Reference
10-Methyl-9-phenylacridinium (Acr+) CV Ered = -0.3 Acetonitrile bgsu.edu
9-Anilinoacridines Electrochemical Oxidation E1/2 varies with substituents Not Specified nih.gov

This interactive table presents redox potential data for acridine derivatives related to the target compound.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is the definitive technique for the detection and characterization of species with unpaired electrons, such as radicals. nih.gov In the study of 9,10-dihydroacridines, ESR is used to confirm the presence of radical intermediates formed during redox or photochemical reactions.

The oxidation of 10-methyl-9,10-dihydroacridine is known to produce a dihydroacridine radical cation (AcrH₂•+). iastate.edu Similarly, studies on the irradiation of 9-phenylacridine (B188086) have successfully used ESR to identify the resulting 9-phenylacridinyl radical. researchgate.net Although specific ESR spectra for the 9-ethyl-10-methyl-9,10-dihydroacridine radical cation are not available in the searched literature, the technique remains the gold standard for confirming its formation and for analyzing its electronic structure through hyperfine coupling constants. nih.govresearchgate.net

Isotopic Labeling and Kinetic Isotope Effect Studies

Isotopic labeling, particularly the substitution of hydrogen with deuterium (B1214612), is a powerful tool for elucidating reaction mechanisms. nih.govx-chemrx.com By measuring the change in reaction rate upon isotopic substitution, known as the kinetic isotope effect (KIE), researchers can determine whether a specific C-H bond is broken in the rate-determining step of a reaction. wikipedia.org

Studies on 10-methyl-9,10-dihydroacridine (AcrH₂) have made extensive use of this technique. The synthesis of the deuterated analog, 10-methyl-9,10-dihydroacridine-9-d, has been reported for use in such mechanistic studies. researchgate.net

In the photocatalytic oxygenation of AcrH₂ to form 10-methyl-(9,10H)-acridone, a very large primary KIE value of 22 was observed when using the deuterated analog. acs.org This large value provides strong evidence that the hydrogen-atom transfer from the C-9 position of the dihydroacridine is the rate-determining step of the photocatalytic reaction. acs.org

In the oxidation of AcrH₂ by inorganic oxidants, the deprotonation of the initially formed radical cation (AcrH₂•+) and the protonation of the subsequently formed acridinyl radical (AcrH•) both exhibit significant kinetic isotope effects. iastate.edu A large normal secondary isotope effect of 1.86 was measured for the protonation of the acridinyl radical, which suggests the possibility of quantum mechanical tunneling. iastate.edu

These findings underscore the critical role of KIE studies in mapping the reaction coordinate for processes involving 9,10-dihydroacridines.

Table 3: Kinetic Isotope Effect (KIE) Data for 10-Methyl-9,10-dihydroacridine Reactions

Reaction KIE (kH/kD) Interpretation Reference
Photocatalytic Oxygenation 22 C-H bond cleavage is the rate-determining step. acs.org

This interactive table summarizes key KIE findings from studies on the parent dihydroacridine.

Deuterium Labeling for Proton/Hydrogen Atom Transfer Mechanisms

Deuterium labeling is a powerful technique for tracing the movement of hydrogen during a reaction. By replacing a specific proton with its heavier isotope, deuterium, chemists can determine whether a particular C-H bond is broken in the rate-determining step of a reaction.

In the context of dihydroacridines, deuterium is typically introduced at the 9-position, which is the site of hydride or hydrogen atom donation. For instance, the synthesis of 10-methyl-9,10-dihydroacridine-9-d has been performed to specifically study hydride transfer reactions. researchgate.net Investigations into the oxidation of 10-methyl-9,10-dihydroacridine have utilized d2-acridine in H₂O/CH₃CN solvent systems. iastate.edu This approach allows for the distinct measurement of secondary and solvent isotope effects, providing deeper insight into the protonation of the acridine radical and the deprotonation of the dihydroacridine radical cation. iastate.edu The specific placement of deuterium allows for an unambiguous assessment of its role and the nature of the bond-breaking and bond-forming events during the reaction.

Primary and Secondary Kinetic Isotope Effects

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is substituted with one of its isotopes. wikipedia.org It is a sensitive probe for transition state structure. nih.govprinceton.edu A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step, while a secondary KIE occurs when the bond to the labeled atom is not directly involved in this step. wikipedia.org

Studies on 10-methyl-9,10-dihydroacridine (a close analog of the title compound) have provided significant data on KIEs:

In its reaction with the mild oxidizing agent Fe³⁺, no kinetic isotope effect was observed, suggesting the initial electron transfer is the rate-determining step, without the breaking of a C-H bond. iastate.edu

Conversely, the reaction with CrO₂⁺, which proceeds via hydride ion transfer, exhibits a notable primary KIE. iastate.edu

A large normal secondary KIE of 1.86 ± 0.17 was measured for the protonation of the acridinium radical, which points towards the possibility of nuclear tunneling. iastate.edu Secondary KIEs of this magnitude are significant and offer detailed information about the geometry and vibrational environment of the transition state. wikipedia.orgnih.gov

ReactionReactantIsotopeRate Constant (L mol⁻¹s⁻¹)KIE (kH/kD)Reference
Hydride TransferAcrH₂H1.0 x 10⁴2.08 iastate.edu
AcrD₂D4.8 x 10³ iastate.edu
Protonation of Acridinium RadicalAcrH·H vs D-1.86 (Secondary KIE) iastate.edu

Table 1: Kinetic Isotope Effects in Reactions of 10-Methyl-9,10-dihydroacridine

Structural Analysis for Mechanistic Insight

The three-dimensional structure of a molecule is intrinsically linked to its reactivity. X-ray crystallography provides precise atomic coordinates, allowing for a detailed understanding of conformational features that influence reaction pathways.

X-ray Structural Analyses in Relation to Reaction Pathways and Features

While a specific crystal structure for this compound was not found in the search, analysis of closely related compounds like 4,9-dimethyl-9,10-dihydroacridine and analogous dihydroanthracenes provides a clear picture of its likely conformation. researchgate.netrsc.org

The central ring of 9,10-dihydroacridines adopts a non-planar, boat-shaped conformation. rsc.org In this arrangement, the substituents at the 9- and 10-positions are oriented in pseudo-axial and pseudo-equatorial positions. This boat conformation is crucial for its chemical behavior. The accessibility of the hydrogen atom at the C9 position, which is donated in hydride transfer reactions, is directly dictated by this geometry. The ethyl group at C9 and the methyl group at N10 will occupy positions that minimize steric strain, which in turn influences the approach of reactants to the C9-H bond.

The crystal structure of 4,9-dimethyl-9,10-dihydroacridine confirms the folded nature of the acridine system along the N···C9 axis. researchgate.net This folding is a characteristic feature that facilitates the formation of the acridinium cation upon hydride abstraction, as the planar aromatic system is energetically favorable.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
4,9-dimethyl-9,10-dihydroacridineMonoclinicC1c110.729515.12797.7526108.839 researchgate.net

Table 2: Crystallographic Data for an Analogous Dihydroacridine

Theoretical and Computational Investigations of Dihydroacridine Systems

Quantum Chemical Approaches to Electronic Structure

Quantum chemical methods are fundamental to predicting the geometric and electronic properties of molecules. These approaches provide insights into the distribution of electrons and the nature of chemical bonds, which are crucial for understanding reactivity.

DFT calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. For 9-Ethyl-10-methyl-9,10-dihydroacridine, this would involve determining the bond lengths, bond angles, and dihedral angles of the dihydroacridine core and its substituents. The dihydroacridine ring is not planar, and the substituents at the 9- and 10-positions will have specific spatial orientations.

Key electronic characteristics that can be determined using DFT include the distribution of electron density, the molecular electrostatic potential (MEP), and atomic charges. The MEP map, for instance, can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), providing clues about its reactivity. In dihydroacridines, the nitrogen atom and the aromatic rings are typically electron-rich regions.

Table 1: Representative Calculated Geometrical Parameters for a Dihydroacridine Core (Analog)

ParameterValue
C9-N10 Bond Length~1.4 Å
C9-C(ethyl) Bond Length~1.5 Å
N10-C(methyl) Bond Length~1.45 Å
Dihedral Angle (Benzene Rings)~160-170°
Note: These are representative values based on general dihydroacridine structures and may vary for the specific compound.

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the energies and shapes of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For dihydroacridines, the HOMO is typically a π-orbital distributed over the aromatic rings and the nitrogen atom. The LUMO is usually a π*-orbital. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. The presence of electron-donating groups, such as the ethyl and methyl groups in this compound, would be expected to raise the energy of the HOMO, potentially making the molecule more susceptible to oxidation.

Table 2: Representative Frontier Orbital Energies for a Dihydroacridine Analog

Molecular OrbitalEnergy (eV)
HOMO-5.0 to -5.5
LUMO-0.5 to -1.0
HOMO-LUMO Gap4.0 to 4.5
Note: These values are illustrative and based on calculations for similar dihydroacridine derivatives.

The nitrogen atom in the dihydroacridine ring can be protonated, which significantly alters the molecule's electronic properties. nih.govnih.govresearchgate.netiastate.edu Protonation introduces a positive charge, which has a strong electron-withdrawing effect. This leads to a stabilization of all molecular orbitals, lowering both the HOMO and LUMO energy levels.

The lowering of the HOMO energy makes the protonated form more difficult to oxidize. The change in electronic distribution upon protonation also affects the molecule's intermolecular interactions and its behavior in solution. Studies on related acridine (B1665455) derivatives have shown that protonation can alter the crystal packing and the strength of hydrogen bonding interactions. nih.govresearchgate.netiastate.edu

Computational Studies on Reaction Energetics and Pathways

Computational chemistry is also a powerful tool for studying the mechanisms of chemical reactions, allowing for the calculation of thermodynamic and kinetic parameters and the elucidation of complex reaction pathways.

For reactions involving dihydroacridines, such as oxidation or hydride transfer, computational methods can be used to calculate the changes in enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS). These thermodynamic parameters indicate the feasibility and spontaneity of a reaction.

Kinetic parameters, such as the activation energy (Ea), can also be calculated. The activation energy represents the energy barrier that must be overcome for a reaction to occur and is crucial for determining the reaction rate. For example, in the oxidation of 10-methyl-9,10-dihydroacridine, computational studies can help to determine the energy barrier for the initial electron transfer step.

Many reactions involving dihydroacridines proceed through multi-step mechanisms that involve the formation of intermediates and transition states. A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. Identifying the structure and energy of transition states is key to understanding the reaction mechanism.

For instance, the oxidation of a dihydroacridine can proceed through a stepwise electron-proton transfer or a concerted hydride transfer. Computational studies can help to distinguish between these pathways by locating the transition states for each step and comparing their energies. The geometry of the transition state can also provide insights into the factors that influence the reaction rate. For example, in hydride transfer reactions from dihydroacridines, the transition state is characterized by the partial transfer of the hydride ion from the dihydroacridine to the acceptor molecule.

Prediction of Spectroscopic and Electrochemical Properties

The prediction of redox potentials for organic molecules like this compound through computational methods has become a powerful tool for understanding their electron transfer capabilities without the need for experimental synthesis and measurement. nih.gov These calculations provide a route to determine the propensity of a molecule to donate or accept electrons, a key characteristic in applications such as photoredox catalysis and organic electronics. nih.gov

The standard approach involves calculating the Gibbs free energy change (ΔG) for the one-electron oxidation of the dihydroacridine. This is typically achieved using Density Functional Theory (DFT), with the B3LYP functional being a common and well-calibrated choice. nih.gov The protocol involves several key steps:

Gas-Phase Geometry Optimization: The ground state geometries of both the neutral molecule (reductant) and its radical cation (oxidant) are optimized in the gas phase.

Frequency Calculations: Vibrational frequency calculations are performed to confirm the structures are true minima on the potential energy surface and to obtain thermal corrections to the electronic energy.

Solvation Energy Calculation: Since redox potentials are typically measured in solution (e.g., acetonitrile), the effect of the solvent must be included. This is done using a polarizable continuum model (PCM), which calculates the free energy of solvation for both the neutral species and the radical cation. nih.gov

Redox Potential Calculation: The absolute redox potential is calculated relative to a reference electrode, often the standard hydrogen electrode (SHE), using the computed free energy change of the redox reaction in solution. The potential can then be converted to other experimental reference scales, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple. mdpi.com

While this method has been shown to predict redox potentials for various organic molecules with a standard deviation of around 0.17 V, the accuracy can be class-dependent. nih.govmdpi.com For classes of compounds like phenothiazines, which share structural similarities with dihydroacridines, computational predictions can sometimes be more negative than experimental values, highlighting the importance of careful benchmarking. mdpi.com

Table 1: Conceptual Workflow for Theoretical Redox Potential Prediction

StepDescriptionComputational MethodPurpose
1 Geometry Optimization (Reductant)DFT (e.g., B3LYP/6-31+G(d))Find the lowest energy structure of the neutral molecule.
2 Geometry Optimization (Oxidant)DFT (e.g., B3LYP/6-31+G(d))Find the lowest energy structure of the radical cation.
3 Solvation Energy (Reductant)PCM/DFTCalculate the free energy of the neutral molecule in solvent.
4 Solvation Energy (Oxidant)PCM/DFTCalculate the free energy of the radical cation in solvent.
5 Free Energy CalculationΔG = G(Oxidant) + G(e⁻) - G(Reductant)Determine the Gibbs free energy of the redox reaction.
6 Potential vs. SHEE = -ΔG / nFConvert free energy to a standard redox potential.

This table represents a generalized workflow for the computational prediction of redox potentials.

Time-Dependent Density Functional Theory (TD-DFT) is a principal computational method for investigating the electronically excited states of molecules like this compound. acs.orgrsc.org It allows for the calculation of vertical excitation energies, which correspond to absorption spectra, and oscillator strengths, which relate to the intensity of electronic transitions. acs.org This provides critical insights into the photophysical behavior of these compounds.

A detailed study on the closely related 10-methyl-9-phenyl-9,10-dihydroacridine (B12927583) (PhAcrH) showcases the utility of TD-DFT. researchgate.net Upon photoexcitation, this molecule can act as a photohydride donor, a process of significant interest in solar fuel generation. researchgate.net Computational investigations using TD-DFT were employed to understand the mechanism of hydride release. The calculations revealed that the hydride transfer proceeds through a stepwise electron-hydrogen atom transfer mechanism originating from the triplet excited state. researchgate.net

TD-DFT calculations can explore the nature of various excited states (e.g., singlet vs. triplet), their energies, and the dominant orbital transitions (e.g., HOMO to LUMO). The choice of functional and basis set is crucial for obtaining accurate results, and functionals like CAM-B3LYP are often used for systems where charge-transfer states are important. mdpi.com Environmental effects, such as the solvent, are also critical and are typically included using continuum models like PCM, as they can significantly influence excited-state properties. acs.orgrsc.org

Table 2: Representative TD-DFT Data for a Dihydroacridine Derivative

Excited StateExcitation Energy (eV)Oscillator Strength (f)Major Contribution
S₁ 3.550.08HOMO → LUMO (95%)
S₂ 3.900.02HOMO-1 → LUMO (88%)
T₁ 2.950 (Forbidden)HOMO → LUMO (98%)
T₂ 3.400 (Forbidden)HOMO-1 → LUMO (92%)

Note: This table contains illustrative data based on typical TD-DFT outputs for acridine-type molecules and does not represent experimentally verified values for this compound. S denotes a singlet state, and T denotes a triplet state.

Conformational Analysis and Molecular Dynamics Simulations

Dynamics of Acridine Skeleton Folding (e.g., "butterfly" geometry)

The 9,10-dihydroacridine (B10567) core does not possess a planar structure. Instead, the central six-membered ring containing the nitrogen atom and the C9 carbon adopts a non-planar, boat-like conformation. This deviation from planarity causes the two flanking benzene (B151609) rings to be folded relative to each other, creating a distinctive V-shape often described as a "butterfly" geometry.

This folding is a dynamic process. The molecule can undergo a conformational change known as ring inversion or "ring flipping," where one boat conformation inverts into another. This "butterfly" motion involves the central ring passing through a higher-energy, planar transition state. The energy barrier for this inversion dictates the rate of the conformational exchange at a given temperature.

Molecular dynamics (MD) simulations and other conformational analysis techniques can be used to study this dynamic behavior. Such simulations can map the potential energy surface of the ring-flipping process, identifying the energy minima corresponding to the folded boat conformations and the energy maxima of the planar transition state. While detailed MD studies on this compound are not widely published, the principles are well-established from the conformational analysis of related heterocyclic systems. mdpi.com The substituents at the C9 and N10 positions influence the precise folding angle and the energy barrier to inversion.

Intermolecular Interactions and Crystal Packing Effects

The solid-state structure of dihydroacridine derivatives is governed by a combination of molecular shape and various non-covalent intermolecular interactions. These interactions dictate how the "butterfly-shaped" molecules pack together in a crystal lattice, which in turn influences material properties like solubility and melting point.

Analysis of the crystal structure of a closely related compound, 4,9-dimethyl-9,10-dihydroacridine, provides significant insight into the packing effects relevant to this class of molecules. The primary forces driving the crystal packing are expected to be van der Waals forces and specific interactions involving the aromatic rings. Key interactions include:

π-π Stacking: The planar benzene rings of adjacent molecules can stack on top of each other. Due to the folded nature of the dihydroacridine core, this stacking is often offset or slipped.

C-H···π Interactions: Hydrogen atoms from the alkyl groups (ethyl and methyl) or the aromatic rings can interact favorably with the electron-rich face of a benzene ring on a neighboring molecule.

These weak but numerous interactions create a stable, three-dimensional network. The specific arrangement, or packing motif, is a delicate balance between maximizing attractive forces and minimizing steric repulsion between the bulky substituents. Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts within the crystal structure.

Table 3: Illustrative Crystallographic Data for a Dihydroacridine Analogue (4,9-dimethyl-9,10-dihydroacridine)

ParameterValue
Chemical Formula C₁₅H₁₅N
Crystal System Triclinic
Space Group P-1
a (Å) 11.028(2)
b (Å) 12.168(2)
c (Å) 12.879(2)
α (°) 82.84(1)
β (°) 64.88(1)
γ (°) 70.80(1)
Volume (ų) Not Reported
Z 1

Data sourced from the crystallographic study of 4,9-dimethyl-9,10-dihydroacridine, a close structural analogue.

Functional Applications of Dihydroacridine Derivatives in Advanced Materials and Catalysis

Photoredox Catalysis and Organic Photohydrides

The ability of the dihydroacridine scaffold to participate in electron and hydride transfer reactions upon photoexcitation makes it a valuable component in photoredox catalysis and the development of light-driven energy systems.

Acridinium (B8443388) Salts as Oxidative Photocatalysts

While 9-Ethyl-10-methyl-9,10-dihydroacridine itself is not the photocatalyst, its oxidized form, the 9-Ethyl-10-methylacridinium cation, is a potent oxidative photocatalyst. Dihydroacridines serve as stable precursors that, upon oxidation, generate these highly photoactive species. The general mechanism begins with the absorption of visible light by the acridinium salt, promoting it to a high-energy excited state. This excited state is a powerful oxidant capable of accepting an electron from a wide range of organic substrates, initiating various chemical transformations.

The photocatalytic power of acridinium salts stems from their high excited-state reduction potentials. The structure of the acridinium ion can be fine-tuned to modify its photophysical and electrochemical properties, a principle that applies to the 9-ethyl-10-methyl derivative. For instance, the presence of alkyl groups at the 9- and 10-positions enhances the stability of the molecule. Upon accepting an electron from a substrate, the excited acridinium salt is reduced to a neutral acridinyl radical. This radical can then be reduced back to the initial dihydroacridine by a sacrificial electron donor, or it can participate in further steps of a catalytic cycle to regenerate the ground-state acridinium photocatalyst, often through reaction with an oxidant like molecular oxygen. The crystal structure of the related 9-Ethyl-10-methylacridinium trifluoromethanesulfonate (B1224126) has been characterized, confirming the stable cationic structure essential for this photocatalytic activity. nih.gov

Dihydroacridines as Sacrificial Electron Donors in Mechanochemical Redox Catalysis

Mechanochemistry utilizes mechanical force, such as ball milling or grinding, to induce chemical reactions, often in solvent-free or low-solvent conditions. frontiersin.orgresearchgate.net This approach aligns with the principles of green chemistry by reducing solvent waste and sometimes enabling reaction pathways not accessible in solution. rsc.org In redox catalysis, a sacrificial electron donor is a compound that is irreversibly consumed to regenerate the active catalyst.

Dihydroacridines, including this compound, are excellent candidates for sacrificial electron donors due to their relatively low oxidation potentials. In a hypothetical mechanochemical redox cycle, a photocatalyst or a metal catalyst could be activated by light or another stimulus. This activated catalyst would then react with a substrate. To complete the catalytic cycle and regenerate the catalyst to its initial state, the dihydroacridine would transfer an electron (and often a proton), becoming oxidized to the corresponding acridinium ion.

While specific studies detailing the use of this compound in mechanochemical redox catalysis are not prominent, the principles are well-established. The high concentration and intimate mixing of solid-state reactants achieved through mechanochemical methods could potentially facilitate efficient electron transfer from the solid dihydroacridine to a catalyst-substrate complex, driving the desired transformation under sustainable conditions. rsc.org The process combines the electron-donating ability of dihydroacridines with the energy-efficient and solvent-free nature of mechanochemistry. nih.gov

Development of Organic Photohydrides for Solar Fuel Generation (H₂, Methanol)

Organic photohydrides are molecules that can store and release a hydride ion (H⁻) upon stimulation with light. This property is crucial for developing systems for artificial photosynthesis and solar fuel generation, where the goal is to convert solar energy into chemical energy stored in fuels like hydrogen (H₂) or methanol (B129727).

Dihydroacridines are a promising class of organic photohydrides. Research on related compounds, such as 10-methyl-9-phenyl-9,10-dihydroacridine (B12927583), has shown that upon photoexcitation, the molecule can release a hydride. The process involves a stepwise electron and hydrogen-atom transfer, effectively delivering a hydride equivalent to a substrate or catalyst. iastate.edu This capability can be harnessed to reduce protons (H⁺) from a source like water to generate hydrogen gas. In such a scheme, the dihydroacridine acts as a light-harvesting molecule and a hydride source, which upon releasing the hydride is converted to the stable acridinium cation.

The generation of methanol from CO₂ is another key goal of solar fuel research. lut.figoogle.com The reduction of CO₂ to methanol is a multi-electron, multi-proton process that requires a potent reducing agent. The hydride-donating ability of photo-activated dihydroacridines could be applied to catalytic systems for CO₂ reduction. The photohydride could deliver the necessary reducing equivalents to a metal or molecular catalyst that coordinates and reduces the CO₂ molecule.

Table 1: Potential Applications of this compound in Photohydride Systems

Application AreaRole of DihydroacridineReaction Product
Hydrogen Generation Photo-activated hydride donorH₂
Methanol Synthesis Photo-activated hydride donor for CO₂ reductionCH₃OH

Electrochemical Catalysis and Energy Conversion

Electrochemical methods offer a powerful alternative for driving chemical reactions, using electrical energy to effect redox transformations. Dihydroacridines can play a vital role in these systems as redox mediators, facilitating electron transfer and enabling challenging conversions.

Dihydroacridines as Additives and Intermediates in Electrochemical CO₂ Reduction

The electrochemical reduction of carbon dioxide (CO₂) into value-added chemicals like formate (B1220265) and methanol is a key strategy for carbon capture and utilization. However, this reaction often suffers from high overpotentials and low product selectivity. Dihydroacridines can act as effective redox mediators to overcome these challenges. nih.gov

In this role, the dihydroacridine is not the primary catalyst but acts as a "hydride shuttle." At the cathode, the dihydroacridine is electrochemically reduced to its active hydride-donating form. This reduced species then diffuses into the bulk solution where it chemically reduces CO₂ to products like methanol. The resulting acridinium cation is then electrochemically reduced back to the dihydroacridine at the electrode surface, completing the catalytic cycle. This indirect reduction pathway can be more efficient than the direct, sluggish reduction of CO₂ on the electrode surface. The use of such homogeneous redox mediators can improve reaction rates and steer the selectivity towards desired hydrogenated products. nih.gov

Homogeneous Catalysis in Electrochemical Organic Synthesis

Beyond CO₂ reduction, dihydroacridines can function as versatile redox mediators in a broader range of electrochemical organic syntheses. researchgate.net Homogeneous electrocatalysis involves a soluble catalyst that shuttles electrons between the electrode and the substrate. rsc.org The dihydroacridine/acridinium cation pair represents an excellent redox couple for this purpose.

For example, in a reductive electrochemical synthesis, the 9-Ethyl-10-methylacridinium ion could be reduced at the cathode to form this compound. This dihydroacridine can then act as a chemical reductant for a substrate in the solution that may otherwise react poorly at the electrode surface. Conversely, in an oxidative process, the dihydroacridine can be oxidized at the anode to the acridinium ion, which then acts as a chemical oxidant for the substrate. This approach, known as co-electrocatalysis, allows for reactions to be carried out under milder conditions and can circumvent issues related to substrate adsorption or electrode fouling. nih.gov The synthetic utility of this approach is broad, with potential applications in the synthesis of complex organic molecules. nih.gov

Table 2: Electrochemical Properties of a Related Dihydroacridine Analog

Data presented for the parent compound, 10-methyl-9,10-dihydroacridine, which provides insight into the expected electrochemical behavior of the 9-ethyl derivative.

CompoundProcessPotential (V vs SCE)
10-Methyl-9,10-dihydroacridine Oxidation to Acridinyl Radical Cation+0.8

This data illustrates the accessible oxidation potential that enables its function as a redox mediator and electron donor.

Applications in Optoelectronic Devices

The inherent electron-donating nature of the dihydroacridine moiety makes it a valuable building block for organic electronic materials. Its integration into organic light-emitting diodes (OLEDs) and the development of thermally activated delayed fluorescence (TADF) emitters highlight its significance in this domain.

Integration of Dihydroacridine Frameworks in OLEDs

For instance, small molecules incorporating the 9,9-dimethyl-9,10-dihydroacridine (B1200822) unit have been synthesized and evaluated as hole-transporting and host materials in phosphorescent OLEDs (PHOLEDs). nih.govmdpi.com In one study, a material named TPA-2ACR, which features two 9,9-dimethylacridin units attached to a triphenylamine (B166846) core, demonstrated excellent performance as a hole-transporting material in yellow PHOLEDs. mdpi.com The device exhibited superior current efficiency, power efficiency, and external quantum efficiency (EQE) compared to a standard reference device. mdpi.com This highlights the potential of the dihydroacridine framework in creating efficient charge-transporting layers.

Another area of application is in near-infrared (NIR) OLEDs. Derivatives combining 9,9-dimethyl-10-phenyl-9,10-dihydroacridine (B1444620) with a radical-based emitter have been developed. rsc.org These materials aim to overcome the intrinsic low luminescence efficiency of many NIR emitters, with one such device achieving a notable EQE for emission beyond 800 nm. rsc.org

The following table summarizes the performance of selected OLEDs incorporating dihydroacridine derivatives.

Device TypeDihydroacridine DerivativeRoleMax. External Quantum Efficiency (EQE)Ref.
Yellow Phosphorescent OLED4-(9,9-dimethylacridin-10(9H)-yl)-N-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-N-phenylaniline (TPA-2ACR)Hole-Transporting Material21.59% mdpi.com
Near-Infrared OLEDTTM-3PDMAC (based on 9,9-dimethyl-10-phenyl-9,10-dihydroacridine)Emitter3.1% (at 830 nm) rsc.org
Green OLEDPIO-α-DMAc (consisting of 9,9-dimethyl-9,10-dihydroacridine and phosphoindole oxide)Emitting Layer- scut.edu.cn
Deep-Blue Fluorescent OLEDAFpTPI and AFmTPI (based on 10-(9,9-diethyl-9H-fluoren-2-yl)-9,9-dimethyl-9,10-dihydroacridine)Emitter- researchgate.net

Note: The table presents data for derivatives of 9,10-dihydroacridine (B10567) to illustrate the functional applications of the core structure, as specific data for this compound in OLEDs is not available.

Thermally Activated Delayed Fluorescence (TADF) Emitters Based on Dihydroacridine Donors

The development of third-generation OLEDs relies heavily on materials capable of thermally activated delayed fluorescence (TADF). TADF emitters allow for the harvesting of both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency. The molecular design of TADF emitters typically involves connecting a strong electron donor to a strong electron acceptor, with a significant spatial separation to minimize the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST).

The 9,10-dihydroacridine scaffold, and particularly the 9,9-dimethyl-9,10-dihydroacridine (DMAC) unit, has emerged as a highly effective electron donor for constructing high-performance TADF emitters. nih.govnih.gov Its strong electron-donating capability and the twisted geometry it imparts on the molecule are crucial for achieving a small ΔEST.

A variety of TADF emitters have been synthesized using dihydroacridine donors in combination with different acceptor moieties, such as triazines, sulfones, and boron-based acceptors. nih.govrsc.orgresearchgate.netrsc.org These materials have demonstrated high photoluminescence quantum yields (PLQY) and have been successfully incorporated into highly efficient OLEDs, spanning the blue to red regions of the visible spectrum.

For example, a green TADF emitter, TRZ-DDPAc, which uses a 9,9-diphenyl-9,10-dihydroacridine (B1356494) donor and a triazine acceptor, achieved a maximum external quantum efficiency of 27.3% in an OLED device. rsc.org In the quest for deep-blue emitters, which are critical for display and lighting applications, researchers have fused a naphthalene (B1677914) unit to the DMAC core to fine-tune its electron-donating strength, leading to emitters with high color purity. rsc.org

The performance of several TADF-based OLEDs utilizing dihydroacridine donors is detailed in the table below.

EmitterDonor MoietyAcceptor MoietyEmission ColorMax. EQERef.
TRZ-DDPAc9,9-diphenyl-9,10-dihydroacridineTriazineGreen27.3% rsc.org
DMAC-TRZ9,9-dimethyl-9,10-dihydroacridine (DMAC)TriazineCyan22.35% dtu.dk
NAPPI12,12-dimethyl-7,12-dihydrobenzo[a]acridine-Deep-Blue5.17% rsc.org
TDBA-PFAcPhenyl-9-fluorenyl tailored acridine (B1665455)Boron-based TDBAPure Blue31.5% elsevierpure.com
OBA-BrO-OBABlue- rsc.org

Note: This table showcases the performance of various dihydroacridine derivatives as TADF emitters. Specific data for this compound as a TADF emitter is not currently available.

Chemiluminescent Systems

Beyond optoelectronics, acridine derivatives are cornerstone compounds in the field of chemiluminescence, where light is produced from a chemical reaction at ambient temperatures.

Acridine-9-carboxylic Acid Derivatives in Chemiluminescence Assays

Acridine-9-carboxylic acid and its derivatives are well-established chemiluminescent labels, particularly in the context of immunoassays and other clinical diagnostic tests. nih.gov When activated, typically by hydrogen peroxide in an alkaline environment, these molecules undergo a series of reactions that culminate in the formation of an electronically excited acridone (B373769) species. The subsequent relaxation of this excited state to the ground state results in the emission of light.

The intensity and kinetics of the light emission can be modulated by introducing different substituents onto the acridine ring or by modifying the leaving group at the 9-position. materwin.comcardiff.ac.uk For instance, the synthesis of acridinium-9-(N-sulphonyl)carboxamides has led to a class of labels with higher light yields and faster emission kinetics compared to the parent acridinium carboxylates. nih.gov These enhanced properties, coupled with improved stability, make them highly suitable for commercial diagnostic assays. nih.gov

Research has also explored the synthesis of acridinium esters with various substituents to create a family of compounds with distinct chemiluminescent characteristics. cardiff.ac.uk This could potentially enable the simultaneous measurement of multiple analytes in a single sample. The development of these advanced chemiluminescent systems based on the acridine core structure continues to be an active area of research, driven by the demand for more sensitive and robust diagnostic tools.

Acridine Derivative ClassKey FeaturesApplication AreaRef.
Acridinium-9-(N-sulphonyl)carboxamidesHigher light yields, faster emission kinetics, improved stabilityLuminescence Immunoassays nih.gov
Methoxy-substituted Acridinium EstersModified emission kinetics and light outputImmunoassays materwin.com
Acridinium Esters with Modified Phenoxy RingTunable chemiluminescent properties for dual analyte measurementClinical Diagnostics cardiff.ac.uk
Hydroxamic and Sulphohydroxamic Acid EstersVaried luminescence yield and stability based on substituentsChemiluminescence capes.gov.br

Structure Reactivity and Structure Property Relationships in Dihydroacridine Chemistry

Influence of Substituents on Electronic and Redox Properties

The electronic nature and redox behavior of the 9,10-dihydroacridine (B10567) core are highly sensitive to the character of substituents at the C9 and N10 positions. These modifications can profoundly alter the molecule's reactivity, particularly its capacity as a hydride donor, and its behavior under electrochemical conditions.

The rate of hydride transfer from a 9,10-dihydroacridine derivative is a critical parameter in many of its applications, notably in organic synthesis and bio-inspired reactions. The substituents at the C9 position play a direct role in modulating this reactivity. Electron-donating groups at C9 generally enhance the hydride-donating ability of the molecule by stabilizing the resulting acridinium (B8443388) cation formed after hydride departure.

In the case of 9-Ethyl-10-methyl-9,10-dihydroacridine, the ethyl group at the C9 position influences the hydride transfer properties. The reactivity of such compounds can be quantified and compared using established reactivity parameter scales. For instance, the closely related parent compound, 10-methyl-9,10-dihydroacridine, has been characterized in Mayr's database of reactivity parameters, providing a baseline for understanding the impact of C9 substitution. lmu.de Computational and kinetic studies on various acridine (B1665455) derivatives have shown that the reaction barrier for nucleophilic substitution, a process related to the stability of the cation, is significantly influenced by the electronic properties of the substituents. psu.edu While electron-withdrawing groups increase the reactivity of the acridinium system toward nucleophiles, electron-donating alkyl groups like ethyl are expected to facilitate the reverse process: the release of a hydride ion. psu.edu

Table 1: Reactivity Parameters of 10-methyl-9,10-dihydroacridine in Acetonitrile (B52724).
CompoundN ParametersN ParameterSolventReference
10-methyl-9,10-dihydroacridine4.000.70MeCN lmu.de

The N and sN parameters quantify the nucleophilicity of the compound. The introduction of a 9-ethyl group is expected to subtly modify these values, reflecting its electronic influence.

The introduction of phosphorus-containing groups, such as chalcogenophosphoryl fragments, at the C9 position dramatically alters the electrochemical behavior of the dihydroacridine system. Research into the anodic oxidation of 9-substituted 9,10-dihydroacridines has revealed a duality in their reactivity. researchgate.net Depending on the nature of the C9 substituent, electrochemical oxidation can lead to either the formation of a stable 9-substituted acridinium cation or the cleavage of the bond between C9 and the substituent. researchgate.net

Table 2: Electrochemical Oxidation of Selected 9-Phosphoryl-9,10-dihydroacridines.
CompoundOxidation ProductMethodYieldReference
9-(dibenzyloxyphosphoryl)-9,10-dihydroacridine9-(dibenzyloxyphosphoryl)acridineElectrochemical81-89% nih.gov
General 9-Phosphoryl-9,10-dihydroacridines (1a-f)Corresponding 9-Phosphorylacridines (2a-f)Electrochemical81-89% nih.gov

A fundamental principle in physical organic chemistry is the relationship between a molecule's oxidation potential and the energy of its Highest Occupied Molecular Orbital (HOMO). For a series of structurally related compounds, a linear correlation is often observed: molecules that are more easily oxidized (i.e., have a lower oxidation potential) possess a higher energy HOMO. researchgate.netscielo.org.za

This correlation holds true for 9-substituted 9,10-dihydroacridines. researchgate.net The oxidation potential of these compounds has been found to change in direct relation (symbatically) with the calculated energy of the HOMO. researchgate.net The HOMO represents the orbital from which an electron is removed during the first step of oxidation. Therefore, a higher-energy, less stable HOMO facilitates electron removal, resulting in a lower potential required for oxidation. This relationship allows for the prediction of redox behavior based on computational chemistry calculations, providing a powerful tool for designing dihydroacridine derivatives with specific electronic properties. scielo.org.za

Table 3: General Correlation for Organic Semiconductors.
Parameter 1Parameter 2Relationship TypeSignificanceReference
Oxidation Potential (Eox)HOMO Energy (EHOMO)LinearHigher EHOMO correlates with lower Eox, indicating easier electron removal. researchgate.netresearchgate.netscielo.org.za
Reduction Potential (Ered)LUMO Energy (ELUMO)LinearLower ELUMO correlates with higher Ered, indicating easier electron acceptance. scielo.org.za

Stereochemical Effects on Reactivity and Selectivity

The three-dimensional structure of dihydroacridine derivatives can govern the outcome of their chemical reactions, particularly when new chiral centers are formed or when the molecule interacts with a chiral environment.

While this compound itself is not chiral, the C9 carbon atom is a prochiral center. A prochiral carbon is a tetrahedral center that can be converted into a chiral center in a single step, for instance, by changing one of its identical substituents. libretexts.org In this specific molecule, the two methylene (B1212753) hydrogens of the ethyl group are diastereotopic, and the two faces of the dihydroacridine ring system are enantiotopic.

This prochirality is significant in asymmetric reactions. If a reaction occurs at the C9 position, an incoming reagent can attack from either the Re face or the Si face of the plane defined by the acridine core. libretexts.org In an achiral environment, attack from either face is equally probable, leading to a 50:50 racemic mixture of enantiomeric products. libretexts.org However, if the reaction is mediated by a chiral catalyst, a chiral reagent, or an enzyme, one pathway can be favored over the other. This selective process is known as chiral induction or asymmetric synthesis. pageplace.de The enzyme or catalyst creates a diastereomeric transition state with the substrate, and since diastereomers have different energies, one is formed preferentially, leading to an excess of one enantiomer in the product. vanderbilt.edubyjus.com For example, an enzymatic hydroxylation or reduction involving the dihydroacridine core could proceed with high stereoselectivity, distinguishing between the two prochiral faces of the molecule.

Modulating Charge Transfer and Excited State Pathways

The ability to control the flow of energy after photoexcitation is critical for advanced applications like organic light-emitting diodes (OLEDs). For dihydroacridine derivatives, this involves engineering the molecule to favor specific excited-state deactivation pathways, such as fluorescence, intersystem crossing, or bond cleavage.

Engineering Singlet-Triplet Energy Splitting for TADF Emitters

A significant area of modern materials chemistry is the design of molecules capable of Thermally Activated Delayed Fluorescence (TADF). Dihydroacridines are premier building blocks for TADF emitters due to their strong electron-donating character. elsevierpure.comrsc.org The key to efficient TADF is to engineer a very small energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states. researchgate.netnih.govresearchgate.net

This is typically achieved by creating a donor-acceptor (D-A) molecule where the highest occupied molecular orbital (HOMO) is localized on the dihydroacridine donor and the lowest unoccupied molecular orbital (LUMO) is on the acceptor. researchgate.netnih.gov By enforcing a twisted, near-orthogonal geometry between the D and A units, the spatial overlap between the HOMO and LUMO is minimized. acs.org This small overlap directly leads to a small ΔEST. rsc.org With a sufficiently small gap (typically < 0.2 eV), triplet excitons, which are non-emissive, can efficiently convert back to emissive singlet excitons via a process called reverse intersystem crossing (RISC). rsc.orgresearchgate.net This process harvests triplet states that would otherwise be wasted, dramatically increasing the theoretical maximum efficiency of OLEDs. The environment plays a key role in fine-tuning the energy levels of the charge transfer state relative to local triplet states, which can be used to control the ΔEST value. capes.gov.brscilit.comrsc.org

Table 2: Properties of Acridine-Based TADF Emitters Data based on findings for D-A-D type emitters incorporating dimethyl-dihydroacridine donors. elsevierpure.comrsc.org

CompoundPLQY (Doped Film)ΔEST (eV)Delayed Fluorescence Lifetime (µs)
TRZ-DDMAc-Small10.32
TRZ-DDPAc79.7%Small10.37

Solvent Effects on Excited-State Bond Cleavage and Intersystem Crossing

The solvent environment can do more than just shift emission spectra; it can fundamentally alter the fate of an excited molecule by influencing reaction pathways like bond cleavage or intersystem crossing (ISC), the process of converting a singlet state to a triplet state. umbc.edunih.gov

Solvents can selectively stabilize certain excited states. For example, a polar solvent will strongly stabilize a polar charge-transfer state. This stabilization can change the energy ordering of the available excited states (e.g., CT states vs. locally excited (LE) states). According to El-Sayed's rule, ISC is more efficient between states of different orbital character (e.g., n,π* and π,π* or CT and LE). By tuning the energy levels with solvents, one can potentially enhance or suppress ISC rates. nih.gov Studies on donor-acceptor systems show that solvent polarity can significantly modulate the Gibbs free energy of charge separation and recombination, which in turn affects the quantum yield of triplet state formation via spin-orbit charge-transfer intersystem crossing (SOCT-ISC). nih.gov

Furthermore, solvent stabilization can influence photochemical reactivity. For 1,8-naphthalimides, a related class of solvatochromic dyes, the surrounding environment dictates whether the excited state deactivates non-radiatively or undergoes bimolecular photochemistry. umbc.edu Non-polar solvents destabilize the CT state, leading to a longer singlet-state lifetime that allows for ISC and subsequent triplet-state chemistry. Conversely, aqueous solvents stabilize the CT state, promoting rapid and harmless deactivation. umbc.edu While direct evidence for solvent-mediated bond cleavage in this compound is not present in the search results, photocatalytic studies on 10-methyl-9,10-dihydroacridine show it undergoes oxidation, a process involving hydrogen-atom transfer, indicating the C-H bonds at the 9-position are reactive sites. acs.org It is plausible that the solvent could mediate the efficiency of such excited-state reactions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimized for preparing 9-Ethyl-10-methyl-9,10-dihydroacridine derivatives?

  • The compound is typically synthesized via alkylation of dihydroacridine precursors using ethyl and methyl halides under inert atmospheres (e.g., nitrogen) to prevent oxidation. Reaction conditions such as solvent polarity, temperature (60–90°C), and catalyst choice (e.g., tetrabutylammonium bromide) significantly impact yields (60–90%) . Purification often involves column chromatography with silica gel, followed by recrystallization in aprotic solvents like chloroform.

Q. How can researchers characterize the electronic and structural properties of this compound?

  • Key techniques include:

  • UV-Vis spectroscopy : To identify π→π* transitions and charge-transfer bands in the 300–450 nm range.
  • Cyclic voltammetry : Measures redox potentials (e.g., oxidation at +0.8 to +1.2 V vs. Ag/AgCl), revealing ionization potentials (~5.3 eV) and electron affinities (~2.6 eV) .
  • X-ray crystallography : Resolves substituent effects on dihedral angles and confirms regioselectivity in alkylation .

Q. What are the primary applications of this compound in organic electronics?

  • The compound serves as a donor unit in donor-acceptor-donor (DAD) architectures for organic light-emitting diodes (OLEDs). Its 9,10-dihydroacridine core enhances hole-transport properties, while alkyl groups improve solubility for thin-film processing .

Advanced Research Questions

Q. How do solvent polarity and proticity influence the photochemical cleavage of this compound derivatives?

  • In protic solvents (e.g., water/acetonitrile mixtures), heterolytic C–O bond cleavage occurs rapidly (τ = 108 ps), generating acridinium ions and hydroxide radicals. In aprotic solvents , intersystem crossing dominates, delaying bond cleavage. Transient absorption spectroscopy (fs/ns resolution) is critical for tracking these pathways .

Q. What mechanistic insights explain contradictions in redox behavior during electrochemical oxidation?

  • Oxidation of dihydroacridines can follow two pathways:

  • Two-electron oxidation : Forms dications via sequential proton-coupled electron transfer (PCET), observed in derivatives with sterically hindered substituents.
  • Oligomerization/polymerization : Occurs in less hindered derivatives, leading to irreversible redox waves. DFT calculations (e.g., ΔE(S1–T1) = 0.06–0.43 eV) and in-situ spectroelectrochemistry reconcile these divergences .

Q. How can researchers design this compound-based materials for thermally activated delayed fluorescence (TADF)?

  • Strategic substitution with electron-deficient groups (e.g., sulfone, benzothiadiazole) lowers ΔE(S1–T1) to <0.1 eV, enabling reverse intersystem crossing (RISC). Solvent-free solid-state synthesis improves photoluminescence quantum yields (PLQY) by suppressing vibrational quenching (e.g., PLQY increases from 15% in DCM to 37% in toluene) .

Q. What experimental approaches validate the role of this compound in C–H activation catalysis?

  • Copper complexes ligated with dihydroacridine derivatives activate O₂ for hydroxylation of phenolic substrates. Mechanistic studies combine:

  • EPR spectroscopy : Detects Cu(II)-superoxo intermediates.
  • Kinetic isotope effects (KIE) : Confirm H-atom abstraction as the rate-limiting step .

Data Contradiction Analysis

Q. Why do reported ionization potentials (IP) for similar dihydroacridines vary across studies?

  • Discrepancies arise from solvent-dependent measurements (e.g., IP in MeCN vs. DMSO) and methodology differences (electrochemical vs. photoelectron spectroscopy). Consensus values (IP ≈ 5.3 eV) are achievable using DFT-optimized geometries and solvent correction models like SMD .

Methodological Recommendations

  • For synthesis : Optimize alkylation steps using microwave-assisted heating to reduce reaction times.
  • For photochemical studies : Employ femtosecond transient absorption spectroscopy to resolve ultrafast solvent effects.
  • For OLED applications : Pair dihydroacridine donors with benzothiadiazole acceptors to maximize charge-transfer efficiency .

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Reactant of Route 1
9-Ethyl-10-methyl-9,10-dihydroacridine
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.